Superior NF-κB and AP-1 Transcriptional Inhibition Among Six Gastric Protectants
In a luciferase reporter gene assay conducted in Caco-2 cells, irsogladine maleate was the only compound among six tested gastric mucosal protectants (ecabet sodium hydrate, irsogladine maleate, rebamipide, sofalcone, teprenone, troxipide) that clearly inhibited both NF-κB and AP-1 transcriptional activity [1]. The other five protectants showed minimal or no inhibition of these oxidative stress-related transcriptional factors under the same assay conditions [1].
| Evidence Dimension | Inhibition of oxidative stress-related transcriptional factors (NF-κB and AP-1) |
|---|---|
| Target Compound Data | Clear inhibition of both NF-κB and AP-1 transcriptional activity |
| Comparator Or Baseline | Ecabet sodium, rebamipide, sofalcone, teprenone, troxipide: no clear inhibition of NF-κB or AP-1 |
| Quantified Difference | Irsogladine uniquely inhibited both factors; other five compounds showed no meaningful activity |
| Conditions | Caco-2 cell line, luciferase reporter gene assay |
Why This Matters
This unique transcriptional profile supports selection for research applications focused on NF-κB/AP-1 pathway modulation, where other protectants would be ineffective.
- [1] Onuma W, et al. Irsogladine maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice. Oncotarget. 2016;7(8):8640-8652. PMID: 26840084. View Source
